N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Beschreibung
N-Benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a benzimidazole-derived sulfonamide compound characterized by a bicyclic benzimidazole core fused with a sulfonamide group at position 5 and an N-benzyl substituent.
Eigenschaften
IUPAC Name |
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-14-16-12-7-6-11(8-13(12)17-14)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXQRXFWENSVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333000 | |
| Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
801224-59-9 | |
| Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups under specific conditions. One common method includes the use of benzyl chloride and 2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
The compound "2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE," a benzimidazole derivative, exhibits a pyridylmethyl group and a sulfonamide functional group, suggesting potential biological activity. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Information
- Classification 2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE is classified as a sulfonamide derivative and falls under heterocyclic compounds containing nitrogen in their ring structure.
- Synthesis Synthesis typically involves multi-step synthetic routes.
- Stability Chemical stability can be influenced by environmental factors such as pH and temperature, and it may undergo hydrolysis under acidic or basic conditions.
Potential Applications
2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE has potential applications in medicinal chemistry and agricultural science. Research indicates that benzimidazole derivatives often target metabolic pathways crucial for pathogen survival, making them effective in therapeutic applications.
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide
A study has synthesized a novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) compound and investigated its EGFR kinase inhibitory and anticancer activity .
Anticancer Activity
Anticancer activity studies of DHFP were performed on HT29 and DU145 cell lines using the MTT method .
N-benzyl Sulfonamides as Potential Anticancer Agents
A new approach for regioselective incorporation of a sulfonamide unit to heteroarene scaffolds has been developed. As a result, a variety of primary benzylic N-alkylsulfonamides have been prepared via a two-step (one pot) formation from the in situ reduction of an intermediate N-sulfonyl imine under mild, practical conditions .
Emerging Research
- Heteroaromatic N-benzyl sulfonamides exhibit potential as anticancer agents .
- N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide compound is a novel compound with anticancer properties .
- Benzimidazole derivatives have diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Wirkmechanismus
The mechanism of action of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. In the treatment of gout, the compound inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid. By reducing uric acid levels, it helps alleviate the symptoms of gout and hyperuricemia.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Table 1: Structural Features of Key Benzimidazole Sulfonamide Derivatives
Key Observations :
- Substituent Diversity : The N-benzyl group in the target compound contrasts with alkyl (CID-24284406), methoxy (4A8), and fluorophenyl (CID-49671233) substituents in analogs. These modifications influence lipophilicity, solubility, and target binding .
Key Findings :
- Anticancer Potential: DHFP’s activity against colorectal and prostate cancer cells highlights the therapeutic relevance of benzimidazole-sulfonamide hybrids. The target compound’s N-benzyl group may similarly modulate kinase inhibition (e.g., EGFR) .
- Drug-Likeness: DHFP complies with Lipinski’s rules, suggesting oral bioavailability.
Physicochemical Properties
Biologische Aktivität
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide (often referred to as compound 1) is a compound of interest due to its diverse biological activities, particularly in the context of cancer research and enzymatic inhibition. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.
General Overview
This compound belongs to a class of sulfonamide derivatives known for their pharmacological properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A synthesized library of compounds, including this sulfonamide, was evaluated against multiple cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxicity, particularly against pancreatic cancer cell lines (PANC-1) with sub-micromolar IC50 values .
Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PANC-1 | < 0.5 |
| Other derivative 1 | HT29 | 0.8 |
| Other derivative 2 | DU145 | 0.6 |
The mechanism of action appears to involve the inhibition of specific protein-protein interactions critical for cancer cell survival, such as the S100A2-p53 interaction . This suggests that compound 1 may induce apoptosis in cancer cells through multiple pathways.
Enzymatic Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of various enzymes. Research indicates that compounds in this class can inhibit Na+/H+ exchangers (NHE), which are implicated in cellular pH regulation and are overactive in several pathological conditions .
Table 2: Enzymatic Targets and Inhibition Potency
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Na+/H+ Exchanger (NHE1) | Competitive Inhibition | |
| S100A2-P53 Interaction | Disruption |
Study on Pancreatic Cancer
In a comprehensive study focused on pancreatic cancer, a library including N-benzyl derivatives was screened for cytotoxic effects. The study utilized both traditional and rapid screening methods to evaluate the compounds' effectiveness. The findings revealed that this compound exhibited potent activity against PANC-1 cells, suggesting its potential as a lead compound for further development in cancer therapy .
Pharmacokinetic Studies
Pharmacokinetic evaluations using computational models have indicated favorable drug-likeness properties for this compound. These studies assessed parameters such as solubility, permeability, and metabolic stability, indicating that the compound could be optimized for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
